AUY954 HCl

S1P1 receptor selectivity GPCR pharmacology immunomodulation

Multi-receptor S1P modulators confound experimental interpretation. AUY954 HCl is a monoselective S1P1 agonist that eliminates off-target S1P3-mediated effects. • >280-fold selectivity over S1P2-S1P5; EC50 = 1.2 nM (hS1P1) • Validated in EAN, transplantation, and vascular biology models • ≥98% purity; stable at -20°C; shipped with blue ice

Molecular Formula C25H21ClF3NO2S
Molecular Weight 491.9532
CAS No. 820240-78-6
Cat. No. B605693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAUY954 HCl
CAS820240-78-6
SynonymsAUY954 HCl, AUY954 hydrochloride, NVP-AUY954, AUY954, AUY-954, AUY 954
Molecular FormulaC25H21ClF3NO2S
Molecular Weight491.9532
Structural Identifiers
SMILESFC(F)(C1=CC(C2=CC3=CC(CNCCC(O)=O)=CC=C3S2)=CC=C1C4=CC=CC=C4)F.[H]Cl
InChIInChI=1S/C25H20F3NO2S.ClH/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31;/h1-9,12-14,29H,10-11,15H2,(H,30,31);1H
InChIKeyDKAUHLSIRUOJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AUY954 HCl: Product Identification and S1P1 Pharmacology


AUY954 HCl (CAS 820240-78-6; free base CAS 820240-77-5), also referenced as NVP-AUY954, is a synthetic aminocarboxylate analog of FTY720 (fingolimod) and a low-nanomolar potency, orally bioavailable, monoselective sphingosine-1-phosphate receptor 1 (S1P1) agonist [1]. The compound exhibits high selectivity for the S1P1 receptor subtype over other S1P receptor family members (S1P2–S1P5) [2] and functions as an immunomodulatory agent by inducing reversible peripheral lymphocyte sequestration without engaging S1P3, S1P4, or S1P5 with high affinity . This S1P1-exclusive pharmacological profile distinguishes AUY954 HCl from multi-receptor S1P modulators and makes it a valuable pharmacological probe for dissecting S1P1-dependent biological phenomena in immunological, neurological, and transplantation research [3].

Workflow
S1P1 pathway-selective agonist probe
Selection
Monoselective over S1P2–5 subtypes
Use Context
Immunological, neurological, transplantation research

AUY954 HCl vs. Multi-Receptor S1P Modulators


Generic substitution of AUY954 HCl with multi-receptor S1P modulators such as FTY720 (fingolimod) introduces confounding pharmacological variables that compromise experimental specificity. FTY720-phosphate, the active in vivo metabolite of FTY720, acts as a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors, whereas AUY954 HCl exhibits monoselective agonism restricted to S1P1 with >280-fold selectivity over the other S1P subtypes . This multi-receptor engagement by FTY720 produces effects not observed with AUY954 HCl, including S1P3-mediated airway hyper-reactivity in rodent models—a phenomenon that AUY954 HCl fails to reproduce in vivo or in vitro, thereby confirming that such off-target receptor activation is absent from the S1P1-selective profile of AUY954 HCl [1]. For researchers requiring clean interpretation of S1P1-dependent mechanisms, substitution with non-selective analogs introduces S1P3-mediated vascular and pulmonary confounders that cannot be experimentally deconvolved post hoc. Furthermore, S1P1-selective alternatives such as SEW2871 demonstrate substantially lower in vivo potency, requiring approximately 20-fold higher doses to achieve comparable pharmacodynamic effects [2], making AUY954 HCl the preferred tool compound for studies demanding both receptor specificity and robust in vivo efficacy.

Multi-receptor agonists Introduce S1P3-mediated airway hyper-reactivity and vascular confounders.FTY720 engages S1P1/3/4/5, not S1P1 exclusive.
Alternative S1P1 agonists May require substantially higher in vivo doses for comparable pharmacodynamic effect.SEW2871 demands ~20-fold higher dose in rodent models.
Non-selective analogs Loss of monoselectivity shifts downstream signaling interpretation and endothelial pathway analysis.

AUY954 HCl Differential Evidence


S1P1 Monoselectivity vs. Multi-Receptor Agonists

AUY954 HCl demonstrates monoselective agonism at S1P1 with EC50 values of 1.2 nM (human S1P1) and 0.9 nM (mouse S1P1) in GTPγS-binding assays, while exhibiting EC50 values of >10,000 nM, 1,210 nM, >1,000 nM, and 340 nM for S1P2, S1P3, S1P4, and S1P5, respectively [1]. This corresponds to a >280-fold selectivity window over S1P2–5 . In contrast, FTY720-phosphate (the active metabolite of FTY720) acts as a potent agonist at S1P1, S1P3, S1P4, and S1P5 [2]. The functional consequence of this selectivity difference is evidenced by the observation that AUY954 HCl does not induce airway hyper-reactivity in rat and mouse models, whereas FTY720 triggers S1P3-mediated bronchoconstriction that is absent in S1P3-deficient mice [3]. AUY954 HCl further shows no appreciable binding affinity against a diverse panel of receptors and ion channels at 10 μM .

S1P1 Monoselectivity
Head-to-head
hS1P1 EC50 1.2 nM; mouse S1P1 0.9 nM. S1P2 >10,000 nM; S1P3 1,210 nM; S1P4 >1,000 nM; S1P5 340 nM. FTY720-P is potent at S1P1/3/4/5.
Supports S1P1-exclusive pathway interpretation.
GTPγS-binding assays; selectivity >280-fold over S1P2–5.
S1P1 receptor selectivity GPCR pharmacology immunomodulation

In Vivo Lymphocyte Reduction Potency

In comparative in vivo pharmacodynamic studies evaluating lymphocyte reduction in wild-type and Apom−/− mice, AUY954 HCl achieved effective peripheral lymphocyte sequestration at an oral dose of 1 mg/kg, whereas the S1P1-selective comparator SEW2871 required a 20-fold higher dose of 20 mg/kg (administered twice at 0h and 12h) to produce a comparable pharmacodynamic effect [1]. Additionally, in a rat model of experimental autoimmune neuritis (EAN), chronic oral administration of AUY954 HCl at 10 mg/kg/day initiated on the day of immunization resulted in near-complete prevention of peripheral paralysis, accompanied by decreased T cell, B cell, and macrophage infiltration and reduced perivascular demyelination in sciatic nerves [2].

In Vivo Potency
Head-to-head
AUY954 HCl: effective lymphocyte reduction at 1 mg/kg oral. SEW2871: 20 mg/kg (twice at 0h/12h) for similar effect.
Supports dose-model interpretation and experimental cost review.
C57BL/6 mice; 24h post-dose lymphocyte count.
in vivo pharmacodynamics lymphocyte sequestration S1P1 agonist potency

S1P3-Mediated Airway Hyper-Reactivity Risk

In a head-to-head in vivo comparison of respiratory effects in rats, oral administration of FTY720 (3 mg/kg) induced generalized airway hyper-reactivity to a range of contractile stimuli, which was observed as early as 1 hour post-dosing and persisted for at least 24 hours [1]. In contrast, AUY954 HCl at equivalent or higher doses did not mimic the airway hyper-reactivity effect of FTY720 either in vivo or in vitro [2]. In isolated rat and mouse trachea preparations, preincubation with FTY720-phosphate induced hyper-responsiveness to 5-hydroxytryptamine (5-HT), whereas AUY954 HCl produced no such effect [3]. This hyper-responsiveness was absent in tracheas from S1P3 receptor-deficient mice, confirming that the differential effect is attributable to FTY720's activation of S1P3, a receptor not engaged by AUY954 HCl with functional potency (EC50 = 1,210 nM for S1P3 versus 0.9 nM for S1P1) [4].

Airway Hyper-Reactivity
Head-to-head
FTY720 (3 mg/kg): robust bronchoconstriction within 1h, lasting ≥24h. AUY954 HCl: no airway hyper-reactivity induction.
Eliminates S1P3-mediated pulmonary confounders for respiratory studies.
Rat in vivo and isolated trachea; S1P3-KO mouse confirmation.
respiratory pharmacology S1P3 receptor bronchoconstriction

Downstream Signaling: Erk and Akt Phosphorylation

In S1P1-expressing CHO cells, AUY954 HCl induces phosphorylation of Erk (tyrosine residue 204) with an EC50 of approximately 0.1 nM and Akt phosphorylation (serine residue 473) with an EC50 of approximately 1 nM . In human umbilical vein endothelial cells (HUVEC), both AUY954 HCl and the S1P1/3 agonist FTY720-phosphate induce eNOS activation in a time- and dose-dependent manner; however, the AUY954 HCl-induced eNOS activation is blocked exclusively by the S1P1 antagonist W146 but not by the S1P3 antagonist CAY10444, confirming that eNOS activation by AUY954 HCl is mediated solely through S1P1 [1]. This contrasts with FTY720-phosphate, whose eNOS activation engages both S1P1 and S1P3 pathways [2].

Signaling Pathway
Head-to-head
Erk phosphorylation EC50 ≈ 0.1 nM; Akt phosphorylation EC50 ≈ 1 nM. eNOS activation via S1P1 only (blocked by W146, not CAY10444).
Supports pathway-exclusive endothelial signaling context.
CHO-S1P1 cells and HUVEC; selective antagonist blockade.
signal transduction Erk phosphorylation Akt phosphorylation eNOS activation

Autoimmune Neuritis (EAN) Model Protection

In a rat model of experimental autoimmune neuritis (EAN), a T cell-mediated autoimmune inflammatory demyelinating disease of the peripheral nervous system, chronic oral administration of AUY954 HCl at 10 mg/kg/day starting from the day of immunization resulted in near-complete prevention of peripheral paralysis (paraparesis) [1]. Quantitative immunohistochemical analysis revealed that AUY954 HCl treatment significantly decreased T cell, B cell, and macrophage infiltration into sciatic nerves, reduced perivascular demyelination, and suppressed local expression of interleukin-17 (IL-17) and matrix metalloproteinase-9 (MMP-9) [2]. While no direct comparator compound was evaluated in this specific EAN study, the demonstrated efficacy at a clinically relevant 10 mg/kg oral dose in a stringent autoimmune neuropathy model establishes AUY954 HCl as a validated tool for peripheral nervous system autoimmune research [3].

EAN Model Protection
Model context
10 mg/kg/day oral: near-complete prevention of paraparesis; reduced T/B/macrophage infiltration and demyelination; suppressed IL-17/MMP-9.
Supports peripheral neuroinflammation model endpoint review.
Lewis rat EAN model; daily dosing from immunization.
autoimmune neuropathy experimental autoimmune neuritis peripheral nervous system

Cardiac Allograft Survival in Transplantation Models

In a stringent rat heterotopic heart transplantation model (DA donor to Lewis recipient strain combination), oral administration of AUY954 HCl in combination with the mTOR inhibitor RAD001 (everolimus) produced prolonged cardiac allograft survival beyond that achievable with either agent alone [1]. The study demonstrates that selective S1P1 agonism is sufficient to achieve immunomodulatory efficacy in transplantation settings when combined with appropriate adjunctive immunosuppression [2]. While monotherapy with AUY954 HCl alone did not achieve indefinite graft survival in this stringent model, the combination regimen validates the contribution of S1P1-specific lymphocyte sequestration to allograft protection . This contrasts with FTY720, which engages multiple S1P receptors and has been evaluated clinically in transplantation but discontinued due to lack of superior efficacy over standard of care and S1P3-associated adverse effects including bradycardia and bronchoconstriction [3].

Allograft Survival
Class-level
AUY954 + RAD001 combination prolonged cardiac graft survival vs vehicle/monotherapy in stringent rat transplantation model.
Indicates S1P1-selective contribution to allograft protection research.
DA→Lewis heterotopic heart model; requires adjunctive immunosuppression.
transplantation immunology allograft rejection combination therapy

AUY954 HCl Optimal Application Scenarios


S1P1-Dependent Lymphocyte Trafficking Studies

AUY954 HCl is optimally suited for mechanistic studies of S1P1-dependent lymphocyte egress and sequestration where S1P3-mediated effects (including bradycardia onset, bronchoconstriction, and vascular hyperpermeability) must be rigorously excluded. As demonstrated by head-to-head comparative data, AUY954 HCl does not induce S1P3-mediated airway hyper-reactivity either in vivo or in vitro, whereas FTY720 triggers robust and sustained bronchoconstriction [1]. This selective profile enables clean interpretation of peripheral lymphocyte reduction as exclusively S1P1-mediated, with validated in vivo efficacy at 1 mg/kg oral dose [2].

Endothelial eNOS Activation and Barrier Function

For vascular biology investigations requiring S1P1-specific interrogation of endothelial nitric oxide synthase (eNOS) activation and barrier function regulation, AUY954 HCl provides pathway-exclusive agonism validated by selective antagonist studies. In HUVEC, AUY954 HCl-induced eNOS activation is blocked by the S1P1 antagonist W146 but not by the S1P3 antagonist CAY10444, confirming exclusive S1P1 mediation [1]. This contrasts with FTY720-phosphate, which engages both S1P1 and S1P3 pathways in endothelial cells. The sub-nanomolar potency for Erk phosphorylation (EC50 ≈ 0.1 nM) further supports precise dose-response characterization in endothelial signaling studies [2].

Peripheral Nervous System Autoimmune Models

AUY954 HCl is a validated tool compound for experimental autoimmune neuritis (EAN) studies, a widely accepted animal model of human inflammatory demyelinating polyneuropathy (Guillain–Barré syndrome and chronic inflammatory demyelinating polyneuropathy). At 10 mg/kg/day oral dosing initiated at immunization, AUY954 HCl achieves near-complete prevention of paraparesis with concomitant reduction of T cell, B cell, and macrophage infiltration, decreased perivascular demyelination, and suppressed IL-17 and MMP-9 expression in sciatic nerves [1]. This validated efficacy supports AUY954 HCl as a reference S1P1 agonist for preclinical neuroimmunology programs targeting peripheral autoimmune neuropathies [2].

Transplantation Immunology: S1P1 in Allograft Protection

For transplantation studies examining the specific contribution of S1P1-mediated lymphocyte sequestration to allograft survival, AUY954 HCl offers a selective alternative to multi-receptor S1P modulators. In stringent rat cardiac transplantation models, AUY954 HCl combined with RAD001 prolongs graft survival, demonstrating that S1P1 agonism alone can contribute to allograft protection when paired with adjunctive immunosuppression [1]. The S1P1 monoselectivity of AUY954 HCl enables deconvolution of S1P1-dependent effects from those mediated by S1P3 and S1P4, which are concurrently engaged by FTY720 and may contribute to the adverse event profile observed in clinical transplantation trials [2].

Application
Selection Property
Validation Focus
S1P1 lymphocyte trafficking studies
Monoselective S1P1 agonism
Absence of S1P3-mediated confounders
Endothelial eNOS/barrier research
Pathway-exclusive S1P1 signaling
S1P1 antagonist blockade confirmation
Autoimmune peripheral neuropathy models
Reported model-response context
Immune infiltration and demyelination endpoints
Transplantation S1P1 mechanism studies
S1P1-selective immunomodulation
Adjunctive immunosuppression context

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